2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine
Descripción
The compound 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine features a pyridine core substituted at position 5 with a trifluoromethyl (CF₃) group and at position 2 with an ether-linked piperidin-4-yl moiety. The piperidine ring is further functionalized with a benzoyl group bearing a tetrazole ring at the 3-position. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., piperidine-linked pyridines in and ) suggest synthetic routes involving nucleophilic substitution or coupling reactions under inert conditions .
Propiedades
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)14-4-5-17(23-11-14)30-16-6-8-27(9-7-16)18(29)13-2-1-3-15(10-13)28-12-24-25-26-28/h1-5,10-12,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEUYHJLSLBJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction often requires the in situ generation of hydrazoic acid, which can be hazardous and requires careful handling .
The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzoyl chloride derivative . The final step involves the coupling of the tetrazole and piperidine intermediates with a pyridine derivative containing a trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and the use of safer solvents and catalysts are potential strategies for scaling up the synthesis .
Análisis De Reacciones Químicas
Tetrazole Ring Reactivity
The tetrazole ring exhibits unique stability and reactivity due to its aromaticity and electron-deficient nature.
Key Findings :
- Tetrazole’s N1-position is most reactive for alkylation, while N2/N3 participate in metal coordination.
- Stability under oxidative conditions makes it suitable for catalytic applications .
Benzoyl-Piperidine-Ether Backbone Reactivity
The benzoyl and piperidine-ether groups undergo hydrolysis, substitution, and ring-opening reactions.
Key Findings :
- Acidic hydrolysis is regioselective for benzoyl-piperidine cleavage over tetrazole decomposition .
- Piperidine nitrogen’s basicity facilitates alkylation without affecting the tetrazole .
Trifluoromethylpyridine Reactivity
The electron-withdrawing CF₃ group directs electrophilic substitution and stabilizes intermediates.
Key Findings :
- CF₃ enhances pyridine’s electrophilic substitution at C4 due to meta-directing effects .
- Radical stability enables functionalization under mild conditions .
Cross-Reactivity Between Domains
Interactions between functional groups influence reaction pathways:
Aplicaciones Científicas De Investigación
2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to certain enzymes or receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity . The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
Structural Comparison with Piperidine-Based Analogs
Piperidine-containing analogs from and provide key insights:
- Piperidine vs. piperazine linkers () influence solubility and conformational flexibility, impacting target engagement .
Role of Trifluoromethyl Substituents in Pyridine Derivatives
The CF₃ group is recurrent in bioactive compounds ():
- Impact of CF₃ :
Heterocyclic Moieties: Tetrazole vs. Triazole
The target’s tetrazole contrasts with triazole-containing analogs ():
Actividad Biológica
The compound 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine is a novel chemical entity that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a tetrazole ring , piperidine , and a trifluoromethyl pyridine moiety. The synthesis typically involves multiple steps including the formation of the tetrazole ring through cyclization reactions and subsequent coupling with piperidine derivatives. The general synthetic route can be summarized as follows:
- Formation of Tetrazole : The tetrazole ring is synthesized from appropriate nitriles and sodium azide under acidic conditions.
- Coupling Reaction : The tetrazole derivative is then coupled with benzoyl chloride derivatives in the presence of bases like triethylamine.
- Final Modifications : Introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antinociceptive Activity
Studies have demonstrated that derivatives containing tetrazole rings possess significant antinociceptive properties. For example, compounds similar to the target molecule have shown effectiveness in pain models, potentially acting through modulation of pain pathways involving opioid receptors or inflammatory mediators .
2. Anti-inflammatory Effects
The incorporation of the tetrazole moiety has been linked to anti-inflammatory activity. Research shows that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
3. Anticonvulsant Properties
Some studies have indicated that tetrazole derivatives may exhibit anticonvulsant effects, possibly by modulating neurotransmitter systems involved in seizure activity. This highlights their potential use in managing epilepsy .
4. Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties. Similar tetrazole-containing compounds have been evaluated against various bacterial and fungal strains, showing promising results .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The tetrazole ring may interact with various receptors (e.g., GABA receptors for anticonvulsant effects).
- Enzyme Inhibition : The piperidine moiety may inhibit specific enzymes involved in inflammatory pathways.
- Electrostatic Interactions : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- A study on tetrazole derivatives demonstrated significant reductions in pain response in animal models when administered at varying doses .
- Another investigation highlighted the anti-inflammatory properties of related compounds in vitro, showing decreased levels of TNF-alpha and IL-6 upon treatment .
Q & A
Basic: What synthetic strategies are recommended for constructing the benzoyl-piperidine-tetrazole core of this compound?
Answer:
The benzoyl-piperidine-tetrazole moiety can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:
- Step 1: Prepare a piperidine intermediate substituted with an alkyne or azide group (e.g., 4-azidopiperidine).
- Step 2: React with 3-(1H-tetrazol-1-yl)benzoyl chloride under basic conditions (e.g., Et₃N in THF) to form the benzoyl-piperidine linkage.
- Step 3: Use CuI (10 mol%) in THF/acetone (5:1) under reflux to catalyze cycloaddition with alkynes or azides, ensuring regioselectivity for the 1,4-disubstituted tetrazole .
Validation: Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using ¹H NMR (tetrazole proton resonance at δ 8.5–9.5 ppm) .
Advanced: How can molecular docking studies be optimized to predict binding interactions of this compound with kinase targets?
Answer:
- Protein Preparation: Use X-ray structures of target kinases (e.g., PDB entries) and remove water molecules. Protonate residues using software like Schrödinger’s Protein Preparation Wizard.
- Ligand Preparation: Generate 3D conformers of the compound with the tetrazole ring in both tautomeric forms (1H and 2H), as bioactivity may vary .
- Docking Protocol: Employ induced-fit docking (IFD) to account for receptor flexibility. Prioritize hydrogen bonding between the tetrazole group and kinase hinge regions (e.g., Asp-Phe-Gly motif).
- Validation: Compare docking scores with known inhibitors (e.g., PF-06465469 analogs) and validate using MD simulations for stability (>50 ns trajectories) .
Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?
Answer:
Discrepancies may arise from assay conditions or compound purity:
- Purity Verification: Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- Assay Conditions: Standardize buffer pH (e.g., pH 6.5 ammonium acetate for phosphatase assays) and ATP concentrations (e.g., 1 mM for kinase inhibition) .
- Solubility: Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation. Confirm solubility in assay buffers via nephelometry .
Basic: What spectroscopic techniques are critical for characterizing the trifluoromethyl-pyridine moiety?
Answer:
- ¹⁹F NMR: Identify the trifluoromethyl (-CF₃) signal as a singlet near δ -62 ppm. Splitting indicates impurities or stereochemical effects .
- ¹H NMR: The pyridine proton adjacent to -CF₃ (H-6) appears as a doublet (J = 5–6 Hz) due to coupling with H-4 .
- IR Spectroscopy: Confirm the C-F stretch at 1100–1250 cm⁻¹ and tetrazole ring vibrations at 1450–1550 cm⁻¹ .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the tetrazole group?
Answer:
- Analog Synthesis: Replace the tetrazole with carboxylate (-COOH), carboxamide (-CONH₂), or other bioisosteres. Use Mitsunobu conditions (DIAD, PPh₃) for ether formation .
- Biological Testing: Compare IC₅₀ values across analogs in enzyme assays (e.g., phosphatase inhibition). A ≥10-fold drop in activity for carboxylate analogs suggests tetrazole-specific interactions .
- Computational Analysis: Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to compare charge distribution between tetrazole and carboxylate .
Data Contradiction: How to address instability of the compound in physiological buffers?
Answer:
- Degradation Pathways: Perform LC-MS stability studies (pH 7.4 PBS, 37°C). Hydrolysis of the benzoyl-piperidine bond is common; observe m/z shifts corresponding to cleavage products.
- Stabilization Strategies:
Advanced: What in vitro models are suitable for assessing off-target effects of this compound?
Answer:
- Panel Screening: Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- CYP450 Inhibition: Use human liver microsomes to assess CYP3A4/2D6 inhibition (IC₅₀ <10 µM indicates high risk).
- hERG Binding: Perform patch-clamp assays to evaluate hERG channel blockade (safety margin >30-fold over IC₅₀) .
Basic: How to optimize purification of the compound from reaction mixtures?
Answer:
- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation.
- Recrystallization: Dissolve crude product in hot ethanol, cool to 4°C, and filter. Purity >95% confirmed by melting point (mp 287.5–293.5°C for analogs) .
- HPLC: Final polish via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced: What strategies mitigate metabolic oxidation of the piperidine ring?
Answer:
- Deuterium Incorporation: Synthesize deuterated analogs at the piperidine C-4 position to slow CYP450-mediated oxidation .
- Fluorination: Introduce a fluorine atom at the piperidine C-3 position to block hydroxylation (e.g., PF-06737007 derivatives) .
- In Silico Prediction: Use ADMET Predictor™ to identify metabolic soft spots and guide structural modifications .
Basic: How to validate synthetic intermediates using hyphenated techniques?
Answer:
- LC-MS/MS: Confirm molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ from pyridine at m/z 119).
- HRMS: Achieve mass accuracy <5 ppm (e.g., C₂₄H₂₃F₄N₅O₄ requires 537.1687 g/mol) .
- NMR Cryoprobe: Enhance sensitivity for low-concentration intermediates (e.g., ¹³C detection of quaternary carbons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
